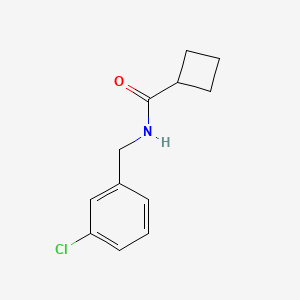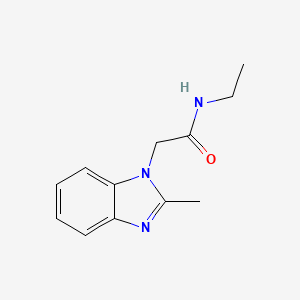
N-(4-methylcyclohexyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylcyclohexyl)pyridine-3-carboxamide, also known as MXE or methoxetamine, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, in recent years, it has also gained attention in scientific research for its potential therapeutic applications.
Mechanism of Action
N-(4-methylcyclohexyl)pyridine-3-carboxamide acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of glutamate neurotransmission. By blocking the NMDA receptor, N-(4-methylcyclohexyl)pyridine-3-carboxamide disrupts the communication between neurons in the brain, leading to dissociative and hallucinogenic effects.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)pyridine-3-carboxamide has been shown to induce a range of biochemical and physiological effects, including altered perception, dissociation, and hallucinations. It also has sedative and analgesic effects, and can cause respiratory depression and other adverse effects at high doses.
Advantages and Limitations for Lab Experiments
N-(4-methylcyclohexyl)pyridine-3-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor. However, its recreational use and potential for abuse make it difficult to obtain and regulate, and its adverse effects at high doses limit its use in animal models.
Future Directions
There are several potential future directions for research on N-(4-methylcyclohexyl)pyridine-3-carboxamide, including its use in combination with other drugs for the treatment of depression and anxiety, its potential as a tool for studying the role of glutamate neurotransmission in psychiatric disorders, and its potential as a therapeutic agent for other neurological and psychiatric conditions. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
N-(4-methylcyclohexyl)pyridine-3-carboxamide is synthesized through a multi-step process that involves the reaction of 3-methyl-2-butanone with 3,4-methylenedioxyphenyl-2-nitropropene to form 3-methoxy-4-methylphenyl-2-nitropropene. This compound is then reduced to 3-methoxy-4-methylphenyl-2-nitropropene using sodium borohydride. Finally, the nitro group is replaced with an amine group through a reductive amination reaction using cyclohexylamine to produce N-(4-methylcyclohexyl)pyridine-3-carboxamide.
Scientific Research Applications
N-(4-methylcyclohexyl)pyridine-3-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have antidepressant and anxiolytic effects in animal models, and its mechanism of action is thought to involve the modulation of glutamate receptors in the brain.
properties
IUPAC Name |
N-(4-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-4-6-12(7-5-10)15-13(16)11-3-2-8-14-9-11/h2-3,8-10,12H,4-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDYJPOPSAKWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B7460568.png)


![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)
![Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B7460606.png)
![5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7460613.png)





